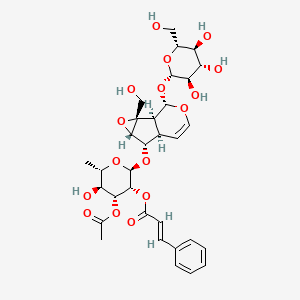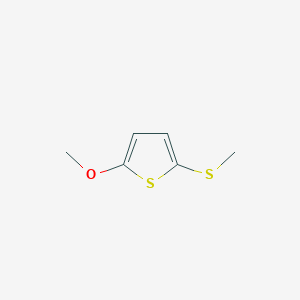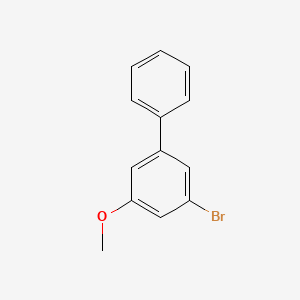amino}methyl)pyridine-3-carboxylic acid](/img/structure/B14088317.png)
5-({[(Tert-butoxy)carbonyl](isopropyl)amino}methyl)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({(Tert-butoxy)carbonylamino}methyl)pyridine-3-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a carboxylic acid group and a tert-butoxycarbonyl-protected amine. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-({(Tert-butoxy)carbonylamino}methyl)pyridine-3-carboxylic acid typically involves multiple steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Pyridine Ring: The pyridine ring is constructed through various methods, including cyclization reactions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions or through the use of carboxylation reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
5-({(Tert-butoxy)carbonylamino}methyl)pyridine-3-carboxylic acid undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the free amine, while oxidation of the carboxylic acid group can produce various oxidized derivatives.
Aplicaciones Científicas De Investigación
5-({(Tert-butoxy)carbonylamino}methyl)pyridine-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a building block in drug development.
Biological Studies: Used in the study of enzyme interactions and metabolic pathways.
Industrial Applications: Employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-({(Tert-butoxy)carbonylamino}methyl)pyridine-3-carboxylic acid involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations, such as deprotection and substitution, which can modulate its activity and interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 5-({(Tert-butoxy)carbonylamino}methyl)pyridine-3-carboxylic acid
- 5-({(Tert-butoxy)carbonylamino}methyl)pyridine-3-carboxylic acid
Uniqueness
5-({(Tert-butoxy)carbonylamino}methyl)pyridine-3-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, making it distinct from its methyl and ethyl analogs. This uniqueness can affect its reactivity and interactions in various chemical and biological contexts .
Propiedades
Fórmula molecular |
C15H22N2O4 |
|---|---|
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
5-[[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H22N2O4/c1-10(2)17(14(20)21-15(3,4)5)9-11-6-12(13(18)19)8-16-7-11/h6-8,10H,9H2,1-5H3,(H,18,19) |
Clave InChI |
LHTKHHRRUHFNFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC1=CC(=CN=C1)C(=O)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14088236.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14088246.png)

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088249.png)
![2,4-dichloro-6-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B14088250.png)


![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088262.png)

![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088279.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-diethoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088284.png)
![Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B14088288.png)

![N6-[(6-Aminohexyl)carbamoylmethyl]-ADP](/img/structure/B14088297.png)
